Me-Indoxam Me-Indoxam Me-Indoxam is a sPLA2 inhibitor. It has no effect on arachidonic acid release and platelet activating factor synthesis.
Brand Name: Vulcanchem
CAS No.: 172732-62-6
VCID: VC0534914
InChI: InChI=1S/C26H22N2O5/c1-16-23(25(31)26(27)32)24-20(12-7-13-21(24)33-15-22(29)30)28(16)14-18-10-5-6-11-19(18)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H2,27,32)(H,29,30)
SMILES: CC1=C(C2=C(N1CC3=CC=CC=C3C4=CC=CC=C4)C=CC=C2OCC(=O)O)C(=O)C(=O)N
Molecular Formula: C26H22N2O5
Molecular Weight: 442.5 g/mol

Me-Indoxam

CAS No.: 172732-62-6

Inhibitors

VCID: VC0534914

Molecular Formula: C26H22N2O5

Molecular Weight: 442.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Me-Indoxam - 172732-62-6

CAS No. 172732-62-6
Product Name Me-Indoxam
Molecular Formula C26H22N2O5
Molecular Weight 442.5 g/mol
IUPAC Name 2-[2-methyl-3-oxamoyl-1-[(2-phenylphenyl)methyl]indol-4-yl]oxyacetic acid
Standard InChI InChI=1S/C26H22N2O5/c1-16-23(25(31)26(27)32)24-20(12-7-13-21(24)33-15-22(29)30)28(16)14-18-10-5-6-11-19(18)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H2,27,32)(H,29,30)
Standard InChIKey KFJOAXDOAYZVOY-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1CC3=CC=CC=C3C4=CC=CC=C4)C=CC=C2OCC(=O)O)C(=O)C(=O)N
Canonical SMILES CC1=C(C2=C(N1CC3=CC=CC=C3C4=CC=CC=C4)C=CC=C2OCC(=O)O)C(=O)C(=O)N
Appearance Solid powder
Description Me-Indoxam is a sPLA2 inhibitor. It has no effect on arachidonic acid release and platelet activating factor synthesis.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Me-Indoxam; Me Indoxam; MeIndoxam; Methyl indoxam; Methyl-indoxam;
Reference 1: Granata F, Frattini A, Loffredo S, Staiano RI, Petraroli A, Ribatti D, Oslund R, Gelb MH, Lambeau G, Marone G, Triggiani M. Production of vascular endothelial growth factors from human lung macrophages induced by group IIA and group X secreted phospholipases A2. J Immunol. 2010 May 1;184(9):5232-41. doi: 10.4049/jimmunol.0902501. Epub 2010 Mar 31. PubMed PMID: 20357262; PubMed Central PMCID: PMC3073479.
2: Triggiani M, Giannattasio G, Calabrese C, Loffredo S, Granata F, Fiorello A, Santini M, Gelb MH, Marone G. Lung mast cells are a source of secreted phospholipases A2. J Allergy Clin Immunol. 2009 Sep;124(3):558-65, 565.e1-3. doi: 10.1016/j.jaci.2009.04.035. Epub 2009 Jul 9. PubMed PMID: 19541351; PubMed Central PMCID: PMC2788562.
3: Giannattasio G, Lai Y, Granata F, Mounier CM, Nallan L, Oslund R, Leslie CC, Marone G, Lambeau G, Gelb MH, Triggiani M. Expression of phospholipases A2 in primary human lung macrophages: role of cytosolic phospholipase A2-alpha in arachidonic acid release and platelet activating factor synthesis. Biochim Biophys Acta. 2009 Feb;1791(2):92-102. doi: 10.1016/j.bbalip.2008.12.002. Epub 2008 Dec 16. PubMed PMID: 19130898; PubMed Central PMCID: PMC2676353.
4: Touaibia M, Djimdé A, Cao F, Boilard E, Bezzine S, Lambeau G, Redeuilh C, Lamouri A, Massicot F, Chau F, Dong CZ, Heymans F. Inhibition of secreted phospholipase A2. 4-glycerol derivatives of 4,5-dihydro-3-(4-tetradecyloxybenzyl)-1,2,4-4H-oxadiazol-5-one with broad activities. J Med Chem. 2007 Apr 5;50(7):1618-26. Epub 2007 Mar 3. PubMed PMID: 17335183.
5: Boilard E, Rouault M, Surrel F, Le Calvez C, Bezzine S, Singer A, Gelb MH, Lambeau G. Secreted phospholipase A2 inhibitors are also potent blockers of binding to the M-type receptor. Biochemistry. 2006 Nov 7;45(44):13203-18. PubMed PMID: 17073442.
6: OmPraba G, Velmurugan D. Quantitative structure-activity relationship (QSAR) analysis of a series of indole analogues as inhibitor for human group V secretory phospholipase A2. Indian J Biochem Biophys. 2006 Jun;43(3):154-9. PubMed PMID: 16967904.
7: Granata F, Petraroli A, Boilard E, Bezzine S, Bollinger J, Del Vecchio L, Gelb MH, Lambeau G, Marone G, Triggiani M. Activation of cytokine production by secreted phospholipase A2 in human lung macrophages expressing the M-type receptor. J Immunol. 2005 Jan 1;174(1):464-74. PubMed PMID: 15611272.
8: Smart BP, Pan YH, Weeks AK, Bollinger JG, Bahnson BJ, Gelb MH. Inhibition of the complete set of mammalian secreted phospholipases A(2) by indole analogues: a structure-guided study. Bioorg Med Chem. 2004 Apr 1;12(7):1737-49. PubMed PMID: 15028265.
9: Mounier CM, Ghomashchi F, Lindsay MR, James S, Singer AG, Parton RG, Gelb MH. Arachidonic acid release from mammalian cells transfected with human groups IIA and X secreted phospholipase A(2) occurs predominantly during the secretory process and with the involvement of cytosolic phospholipase A(2)-alpha. J Biol Chem. 2004 Jun 11;279(24):25024-38. Epub 2004 Mar 8. PubMed PMID: 15007070.
10: Singer AG, Ghomashchi F, Le Calvez C, Bollinger J, Bezzine S, Rouault M, Sadilek M, Nguyen E, Lazdunski M, Lambeau G, Gelb MH. Interfacial kinetic and binding properties of the complete set of human and mouse groups I, II, V, X, and XII secreted phospholipases A2. J Biol Chem. 2002 Dec 13;277(50):48535-49. Epub 2002 Sep 30. PubMed PMID: 12359733.
PubChem Compound 9803388
Last Modified Nov 11 2021
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